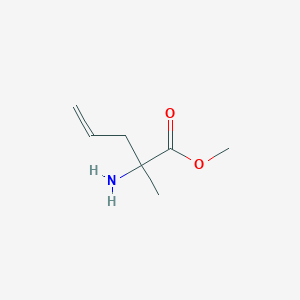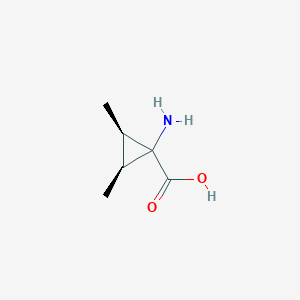
3-Hydrazinethieno(2,3-h)cinnoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydrazinethieno(2,3-h)cinnoline is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized through a complex process involving multiple steps and has been studied extensively for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of 3-Hydrazinethieno(2,3-h)cinnoline involves its ability to bind to specific enzymes and inhibit their activity. This results in the modulation of various signaling pathways and cellular processes, which can have profound effects on physiological functions.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Hydrazinethieno(2,3-h)cinnoline can have a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate immune responses. Additionally, it has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-Hydrazinethieno(2,3-h)cinnoline in lab experiments is its potent inhibitory activity against enzymes. This makes it a valuable tool for studying various signaling pathways and cellular processes. However, its complex synthesis process and limited availability can be a limitation for some researchers.
Zukünftige Richtungen
There are several potential future directions for the study of 3-Hydrazinethieno(2,3-h)cinnoline. These include further elucidation of its mechanism of action, optimization of its synthesis process, and development of new derivatives with improved activity and selectivity. Additionally, its potential applications in the treatment of various diseases such as cancer and diabetes warrant further investigation.
Synthesemethoden
The synthesis of 3-Hydrazinethieno(2,3-h)cinnoline involves the condensation of 2-Amino-3-cyanothiophene with hydrazine hydrate in the presence of a catalyst. This reaction results in the formation of the desired compound, which can be purified through various techniques such as recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
3-Hydrazinethieno(2,3-h)cinnoline has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against a variety of enzymes, including protein tyrosine phosphatases and kinases. This makes it a promising candidate for the development of new drugs and therapies for various diseases such as cancer and diabetes.
Eigenschaften
CAS-Nummer |
118736-71-3 |
|---|---|
Produktname |
3-Hydrazinethieno(2,3-h)cinnoline |
Molekularformel |
C10H8N4S |
Molekulargewicht |
216.26 g/mol |
IUPAC-Name |
thieno[2,3-h]cinnolin-3-ylhydrazine |
InChI |
InChI=1S/C10H8N4S/c11-12-9-5-6-1-2-8-7(3-4-15-8)10(6)14-13-9/h1-5H,11H2,(H,12,13) |
InChI-Schlüssel |
DNPIEYAAEUIJAP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CS2)C3=NN=C(C=C31)NN |
Kanonische SMILES |
C1=CC2=C(C=CS2)C3=NN=C(C=C31)NN |
Andere CAS-Nummern |
118736-71-3 |
Synonyme |
3-hydrazinethieno(2,3-h)cinnoline 3-HZTC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















